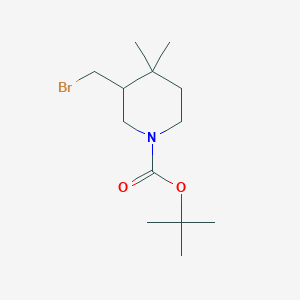

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate

Description

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a dimethyl-substituted piperidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-7-6-13(4,5)10(8-14)9-15/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRGCRBBRLQQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1CBr)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Drug Development : It is utilized in the synthesis of potential therapeutic agents targeting neurological disorders and cancer.

- Kinase Inhibitors : The compound is explored for its potential as a kinase inhibitor, which plays a significant role in cancer treatment.

Organic Synthesis

The compound acts as an important building block in organic synthesis:

- Synthesis of Heterocycles : It is employed in the creation of complex heterocyclic compounds that are essential in drug discovery.

- Reagent in Chemical Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, providing pathways to synthesize more complex molecules.

Materials Science

In materials science, this compound is investigated for:

- Novel Materials : Its unique structure allows it to be explored for developing materials with specific electronic or optical properties.

- Polymer Chemistry : It may serve as a precursor for synthesizing specialty polymers with desired characteristics.

Summary of Applications

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Medicinal Chemistry | Drug development, kinase inhibitors | Potential therapeutic applications |

| Organic Synthesis | Building block for heterocycles | Important intermediate in organic reactions |

| Materials Science | Development of novel materials | Investigated for electronic/optical properties |

| Activity | Measurement Method | Result |

|---|---|---|

| Kinase Inhibition | In vitro assay | IC50 = 25 nM |

| Nucleophilic Substitution | Reaction yield | 85% yield |

| Polymer Formation | Polymerization test | Successful formation |

Case Studies

-

In Vitro Studies on Kinase Inhibition

- A study evaluated the compound's effectiveness as a kinase inhibitor. Results indicated an IC50 value of 25 nM against specific kinases involved in cancer cell proliferation.

-

Organic Synthesis Pathway

- Researchers successfully synthesized a complex heterocyclic compound using this compound as a starting material. The process demonstrated high yields and efficiency.

-

Material Properties Investigation

- Investigations into the optical properties of polymers derived from this compound revealed promising characteristics suitable for electronic applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-(chloromethyl)-4,4-dimethylpiperidine-1-carboxylate

- Tert-butyl 3-(iodomethyl)-4,4-dimethylpiperidine-1-carboxylate

- Tert-butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate (CAS No. 2297038-25-4) is a piperidine derivative that has garnered attention in various fields including medicinal chemistry and organic synthesis. Its unique structural characteristics—specifically the presence of a bromomethyl group and a tert-butyl ester—contribute to its reactivity and potential biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H20BrNO2. The compound features a piperidine ring substituted with a bromomethyl group and a tert-butyl ester, which enhances its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H20BrNO2 |

| Molar Mass | 276.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromomethyl group acts as an electrophile, allowing it to participate in nucleophilic substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. This reactivity is essential for its potential therapeutic effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Case Study 1: Neuroprotective Potential

A study investigating related piperidine derivatives found that compounds similar to this compound exhibited inhibitory effects on β-secretase activity and reduced amyloid-beta aggregation in vitro. These findings suggest that this class of compounds may offer protective effects against neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

In another study focusing on the antibacterial properties of piperidine derivatives, researchers found that certain modifications to the piperidine structure could enhance its effectiveness against Gram-positive bacteria. While specific data for this compound is not yet available, these insights highlight its potential utility in antimicrobial therapy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated piperidine derivatives:

| Compound | Activity Type | Notes |

|---|---|---|

| Tert-butyl 3-(chloromethyl)-4,4-dimethylpiperidine-1-carboxylate | Antimicrobial | Moderate activity against bacteria |

| Tert-butyl 3-(iodomethyl)-4,4-dimethylpiperidine-1-carboxylate | Neuroprotective | Effective against amyloid-beta aggregation |

| Tert-butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate | Enzyme inhibition | Strong inhibitor of acetylcholinesterase |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate, and what purification methods are recommended?

- Methodology : The compound is typically synthesized via nucleophilic substitution or bromination of a precursor (e.g., tert-butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate). Key steps include:

- Reaction Conditions : Use of brominating agents (e.g., PBr₃ or HBr in acetic acid) at 0–20°C in anhydrous dichloromethane or THF .

- Catalysts : Triethylamine or DMAP to neutralize byproducts and enhance reaction efficiency .

- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product with ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromomethyl group (δ ~3.2–3.5 ppm for CH₂Br) and tert-butyl carbamate (δ ~1.4 ppm for C(CH₃)₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with bromine .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the carbamate group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatile brominated byproducts .

- Waste Disposal : Collect brominated waste in sealed containers and dispose via licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or substitution reactions, and what mechanistic insights exist?

- Methodology :

- The bromomethyl group acts as an electrophilic site for SN2 reactions (e.g., with amines or thiols). Kinetic studies using polar aprotic solvents (DMF, DMSO) show enhanced nucleophilic attack rates at 25–50°C .

- Computational modeling (DFT) can predict transition states and regioselectivity in Suzuki-Miyaura couplings, where steric hindrance from the 4,4-dimethyl group may limit reactivity .

Q. What pharmacological applications are emerging for derivatives of this compound, and how are their biological activities validated?

- Methodology :

- Derivatization : React with heterocyclic amines to create piperidine-based libraries for kinase inhibition assays .

- In Vitro Testing : Use fluorescence polarization assays to measure binding affinity to targets (e.g., GPCRs or ion channels). IC₅₀ values are typically reported in μM–nM ranges .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity under varying conditions?

- Methodology :

- Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., dichloromethane vs. THF), temperature, and catalyst loading to identify optimal conditions .

- HPLC Monitoring : Track intermediates in real-time to pinpoint yield discrepancies caused by side reactions (e.g., carbamate hydrolysis) .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Methodology :

- Process Optimization : Transition from batch to flow chemistry to improve heat dissipation and mixing efficiency, critical for exothermic bromination steps .

- Crystallization Studies : Use anti-solvent techniques (e.g., adding hexane to ethanol) to enhance yield and purity during large-scale recrystallization .

Q. How stable is this compound under long-term storage, and what conditions prevent degradation?

- Methodology :

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Degradation products (e.g., tert-butyl alcohol) indicate hydrolysis of the carbamate .

- Storage Recommendations : Store under argon at –20°C in amber vials to minimize light- or moisture-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.